molecular formula C36H51NO11 B12750941 3-(3,5-Dimethoxybenzoyl)veracevine CAS No. 136060-11-2

3-(3,5-Dimethoxybenzoyl)veracevine

Cat. No.: B12750941
CAS No.: 136060-11-2
M. Wt: 673.8 g/mol
InChI Key: MODKRPNNWKWXQU-VLNWUIJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethoxybenzoyl)veracevine is a synthetic derivative of veracevine, a naturally occurring alkaloid.

Preparation Methods

The synthesis of 3-(3,5-Dimethoxybenzoyl)veracevine typically involves the acylation of veracevine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

3-(3,5-Dimethoxybenzoyl)veracevine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3,5-Dimethoxybenzoyl)veracevine has been extensively studied for its insecticidal activity. It has shown significant potency against various insect species, making it a valuable compound in agricultural pest control .

Comparison with Similar Compounds

3-(3,5-Dimethoxybenzoyl)veracevine is similar to other veracevine derivatives, such as veratridine and cevadine. it is distinguished by its enhanced potency and selective toxicity. Other similar compounds include:

These comparisons highlight the unique properties of this compound, making it a promising candidate for further research and development in various scientific fields.

Properties

CAS No.

136060-11-2

Molecular Formula

C36H51NO11

Molecular Weight

673.8 g/mol

IUPAC Name

[(2S,6S,9S,10R,12S,15S,19S,22S,23S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,5-dimethoxybenzoate

InChI

InChI=1S/C36H51NO11/c1-19-6-9-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)8-7-23-30(34,2)11-10-28(36(23,44)48-34)47-29(39)20-12-21(45-4)14-22(13-20)46-5/h12-14,19,23-28,38,40-44H,6-11,15-18H2,1-5H3/t19-,23?,24-,25-,26-,27-,28-,30-,31+,32?,33?,34?,35?,36-/m0/s1

InChI Key

MODKRPNNWKWXQU-VLNWUIJBSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@](C3([C@H](CC4([C@@H]5CCC6[C@]7(C5(CC4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=CC(=C8)OC)OC)O)C)O)O)O)(C)O

Canonical SMILES

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=CC(=C8)OC)OC)O)C)O)O)O)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.